N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide is a heterocyclic compound that features a pyridine ring fused with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide typically involves the reaction of a suitable pyridine derivative with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic and pyridine derivatives.
Scientific Research Applications
N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide: Unique due to its specific structural features and reactivity.
3,6-Dihydro-2H-1,2-oxazines: Similar heterocyclic compounds with different functional groups and reactivity.
Pyridine derivatives: Share the pyridine ring but differ in the attached functional groups.
Properties
CAS No. |
62245-56-1 |
---|---|
Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyridin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c14-16(15,11-7-3-1-4-8-11)12-13-9-5-2-6-10-13/h1-5,7-8,12H,6,9-10H2 |
InChI Key |
RCLCKEXUOMGMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.